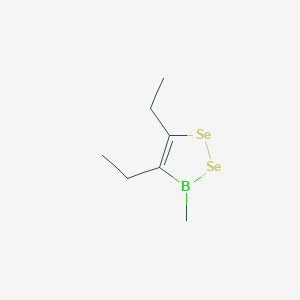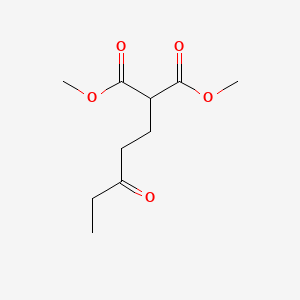![molecular formula C11H16N4 B14329689 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine CAS No. 111159-74-1](/img/structure/B14329689.png)
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine is a chemical compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, biochemical processes, and pharmaceuticals. This compound is characterized by its unique structure, which includes a dimethylphenyl group attached to an ethylideneamino moiety, further linked to a guanidine group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine can be achieved through several methods. One common approach involves the reaction of N-chlorophthalimide, isocyanides, and amines via N-phthaloyl-guanidines. This one-pot synthesis provides efficient access to diverse guanidines with yields up to 81% under mild conditions . Another method involves the use of commercially available guanylating reagents such as di(imidazole-1-yl)methanimine, which allows for the stepwise displacement of imidazole groups by amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced derivatives.
科学的研究の応用
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine has several scientific research applications:
Chemistry: It serves as a valuable scaffold in organocatalysis and as a precursor for the synthesis of heterocycles.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in various chemical processes.
作用機序
The mechanism of action of 2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Guanethidine: An antihypertensive agent that acts by inhibiting the release of norepinephrine at nerve endings.
N,N’-Disubstituted Guanidines: These compounds share structural similarities but differ in their substituents and specific applications.
Uniqueness
2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dimethylphenyl group and ethylideneamino linkage differentiate it from other guanidines, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
111159-74-1 |
|---|---|
分子式 |
C11H16N4 |
分子量 |
204.27 g/mol |
IUPAC名 |
2-[1-(2,6-dimethylphenyl)ethylideneamino]guanidine |
InChI |
InChI=1S/C11H16N4/c1-7-5-4-6-8(2)10(7)9(3)14-15-11(12)13/h4-6H,1-3H3,(H4,12,13,15) |
InChIキー |
JHDXPUONBYVWMB-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=NN=C(N)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


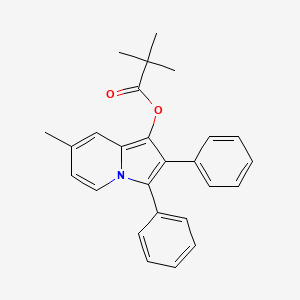

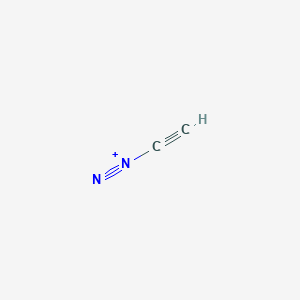

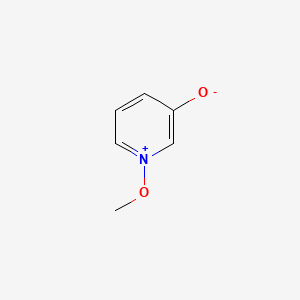

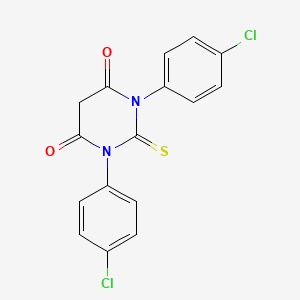
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
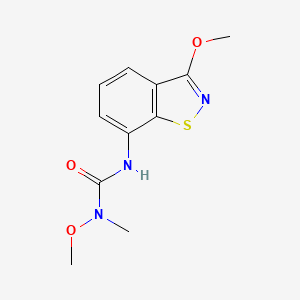
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)


